molecular formula C22H21N5O3 B6576358 4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid CAS No. 862209-46-9

4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

Cat. No.: B6576358
CAS No.: 862209-46-9
M. Wt: 403.4 g/mol
InChI Key: OFVBIJLKOMNAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Employ amination reactions to introduce the amino group at the desired position.

  • Utilize carbamoylation reactions with butyl isocyanate to introduce the butylcarbamoyl group.

  • Attachment of the Benzoic Acid Moiety

    • Conduct coupling reactions, such as Suzuki or Heck coupling, to attach the benzoic acid moiety to the pyrrolo[2,3-b]quinoxaline core.

  • Industrial Production Methods

    Industrial-scale production may vary, but generally involves optimizing the above synthetic routes for larger batches. Key considerations include:

    • Use of scalable reaction conditions.

    • Ensuring high yields and purity through purification techniques like crystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid typically involves multi-step organic synthesis techniques. Here's a general outline:

    • Formation of the Pyrrolo[2,3-b]quinoxaline Core

      • Start with commercially available quinoxaline derivatives.

      • Conduct cyclization reactions under acidic or basic conditions to form the pyrrolo[2,3-b]quinoxaline core.

    Chemical Reactions Analysis

    Types of Reactions It Undergoes

    • Oxidation: : Can be oxidized under mild conditions to form N-oxides or other oxygenated derivatives.

    • Reduction: : Reduction reactions can lead to the formation of corresponding amines or alcohols.

    • Substitution: : Participates in nucleophilic substitution reactions, particularly at the amino group and carbamoyl moiety.

    Common Reagents and Conditions

    • Oxidation: : Uses oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    • Reduction: : Employs reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    • Substitution: : Uses reagents like alkyl halides, aryl halides, and bases under controlled temperature and solvent conditions.

    Major Products Formed

    • Oxidation: : Forms N-oxides or oxygenated heterocycles.

    • Reduction: : Leads to the formation of amines, alcohols, or reduced heterocyclic rings.

    • Substitution: : Produces derivatives with varying substituents on the pyrrolo[2,3-b]quinoxaline core.

    Scientific Research Applications

    Chemistry

    • Used as a building block in the synthesis of complex organic molecules.

    • Acts as a ligand in coordination chemistry studies.

    Biology

    • Investigated for its potential antimicrobial properties.

    • Studied for interactions with biological macromolecules like DNA and proteins.

    Medicine

    • Explored for its potential as a lead compound in drug discovery.

    • Examined for anti-cancer, anti-inflammatory, or anti-viral activities.

    Industry

    • Utilized in the design of novel materials with specific electronic or optical properties.

    • Applied in the development of new catalysts for chemical reactions.

    Mechanism of Action

    The compound's mechanism of action varies depending on its application. In biological contexts:

    • Molecular Targets: : Interacts with enzymes, receptors, or nucleic acids.

    • Pathways Involved: : Modulates signaling pathways, enzyme activities, or genetic expression.

    Comparison with Similar Compounds

    4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid can be compared to other quinoxaline derivatives, such as:

    • Quinoxaline: : Simpler structure, used in medicinal chemistry and as a precursor in syntheses.

    • 2,3-Diaminoquinoxaline: : Similar reactivity but lacks the pyrrolo and benzoic acid moieties.

    Uniqueness

    • Possesses a more complex structure, offering unique reactivity and interactions.

    • Potential for diverse applications due to its multifaceted functionality.

    Similar compounds include:

    • 4-(quinoxalin-2-yl)benzoic acid

    • 2-butylamino-3-(pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid

    • N-carbamoyl-2-aminoquinoxaline

    These comparisons highlight its unique features and potential advantages in various applications.

    Properties

    IUPAC Name

    4-[2-amino-3-(butylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H21N5O3/c1-2-3-12-24-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)23)14-10-8-13(9-11-14)22(29)30/h4-11H,2-3,12,23H2,1H3,(H,24,28)(H,29,30)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OFVBIJLKOMNAIF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H21N5O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    403.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.